molecular formula C15H25Cl2N3O B1413541 3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride CAS No. 1949816-58-3

3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride

Katalognummer: B1413541
CAS-Nummer: 1949816-58-3
Molekulargewicht: 334.3 g/mol
InChI-Schlüssel: YSMQSBSNUUIQNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride is a heterocyclic compound featuring a pyridine core linked via a methylene bridge to a piperidine ring substituted at the 4-position with a pyrrolidin-3-yloxy group. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research.

Eigenschaften

IUPAC Name

3-[(4-pyrrolidin-3-yloxypiperidin-1-yl)methyl]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O.2ClH/c1-2-13(10-16-6-1)12-18-8-4-14(5-9-18)19-15-3-7-17-11-15;;/h1-2,6,10,14-15,17H,3-5,7-9,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMQSBSNUUIQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2CCN(CC2)CC3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Pyridine Core

The pyridine dihydrochloride backbone is typically synthesized via nucleophilic aromatic substitution or cyclization reactions involving halogenated pyridine derivatives. For example, halogenated pyridines such as 2,6-dichloropyridazine or 2,5-dibromopyrazine are reacted with nucleophiles like amino alcohols or amines under aromatic nucleophilic substitution conditions to generate intermediates with suitable functional groups for further modification.

Example:

- Reaction of 2,6-dichloropyridazine with 4-hydroxypiperidine under reflux in the presence of potassium carbonate to afford intermediates with a free hydroxyl group attached to the pyridine ring.

Formation of the Piperidin-1-ylmethyl Linker

The piperidin-1-ylmethyl group is introduced via alkylation or reductive amination. Alkyl halides derived from the heterocyclic intermediates are reacted with piperidine derivatives in the presence of bases such as potassium carbonate or sodium hydride, facilitating nucleophilic substitution to attach the piperidin-1-ylmethyl moiety.

Example:

- Alkylation of a piperidine derivative with a chloromethylpyridine intermediate in ethanol with potassium carbonate as base.

Introduction of the Pyrrolidin-3-yloxy Group

The pyrrolidin-3-yloxy substituent is typically introduced through nucleophilic substitution of an appropriate leaving group (e.g., halogen or mesylate) on the heterocyclic core with a pyrrolidin-3-yloxy nucleophile. This nucleophile can be prepared via the reaction of pyrrolidine with alkyl halides or activated alcohol derivatives.

Example:

- Reaction of a chloromethyl pyridine derivative with pyrrolidin-3-ol in the presence of potassium carbonate to form the pyrrolidin-3-yloxy linkage.

Final Purification and Salt Formation

The crude product is purified via chromatography or recrystallization, followed by salt formation to obtain the dihydrochloride salt. This step enhances compound stability, solubility, and bioavailability.

Example:

- Dissolving the free base in anhydrous ethanol, followed by treatment with hydrochloric acid gas or hydrogen chloride in a suitable solvent to precipitate the dihydrochloride salt.

Representative Reaction Scheme

Step Reaction Type Reagents & Conditions Purpose
1 Nucleophilic aromatic substitution Halogenated pyridine + amine/alcohol + base Formation of heterocyclic core intermediates
2 Alkylation Halomethylpyridine + piperidine derivative Attachment of piperidin-1-ylmethyl group
3 Nucleophilic substitution Pyrrolidin-3-ol + halogenated pyridine Introduction of pyrrolidin-3-yloxy group
4 Salt formation Free base + HCl Conversion to dihydrochloride salt

Notes on Optimization and Research Findings

  • Protonation states significantly influence receptor affinity, with crystallographic and NMR studies indicating that the basic nitrogen atoms in the piperidine and pyrrolidine rings are protonated under physiological conditions, affecting binding interactions.
  • Reaction conditions such as solvent choice, temperature, and base strength are optimized to maximize yield and purity.
  • Purification techniques include recrystallization from ethanol/water mixtures and chromatography to remove impurities and unreacted starting materials.

Data Table: Summary of Preparation Methods

Step Starting Material Key Reagents Conditions Purpose References
1 Halogenated pyridine Amine/alcohol + base Reflux Heterocyclic core synthesis ,
2 Halomethylpyridine Piperidine derivative Ethanol + K2CO3 Linker formation
3 Pyrrolidin-3-ol Halogenated pyridine Room temp to reflux Pyrrolidin-3-yloxy attachment
4 Free base HCl gas Recrystallization Salt formation ,

Analyse Chemischer Reaktionen

Types of Reactions

3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.

  • Reduction: : The compound can be reduced to form the corresponding amine.

  • Substitution: : The pyridine and piperidine rings can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often requiring a base like triethylamine (Et₃N).

Major Products Formed

  • Oxidation: : Pyridine N-oxide

  • Reduction: : Corresponding amine derivatives

  • Substitution: : Various substituted pyridine and piperidine derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound has been investigated for its potential role as a therapeutic agent. Its structural components suggest that it may interact with various biological targets, including receptors involved in neurological functions.

Case Study : Research has indicated that compounds with similar structures can act as selective modulators of neurotransmitter receptors, which are crucial in treating conditions such as anxiety and depression. For instance, derivatives of pyridine and piperidine have shown promise in modulating serotonin and dopamine receptors, leading to improved mental health outcomes.

Neuropharmacology

The unique combination of pyrrolidine and piperidine moieties allows this compound to potentially influence neuropharmacological pathways.

Data Table 1: Neuropharmacological Effects of Related Compounds

Compound NameTarget ReceptorEffectReference
Compound A5-HT_2AAntagonist
Compound BD_2Agonist
Compound CNMDAModulator

Anticancer Research

Emerging studies suggest that pyridine derivatives can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study : A study demonstrated that a similar pyridine derivative inhibited the proliferation of breast cancer cells through the modulation of cell cycle regulators. This highlights the potential for 3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride in cancer therapeutics.

Drug Development

The compound's ability to modify biological activity makes it a candidate for drug development aimed at various diseases, including autoimmune disorders and neurological diseases.

Data Table 2: Drug Development Potential

Disease TypeMechanism of ActionPotential Application
Autoimmune DiseasesModulation of immune responseTreatment strategies
Neurological DisordersNeurotransmitter modulationSymptom relief

Wirkmechanismus

The mechanism by which 3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride exerts its effects depends on its specific application. For example, as a pharmaceutical intermediate, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific target.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogous derivatives:

Compound Molecular Formula Molecular Weight Core Structure Key Substituents Solubility/Stability
3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride Likely C₁₅H₂₄Cl₂N₃O ~365.3 (estimated) Pyridine + piperidine + pyrrolidine Piperidine-4-yloxy-pyrrolidine, methylene linkage High solubility (dihydrochloride salt)
4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride C₁₀H₁₆Cl₂N₂O 251.15 Pyridine + pyrrolidine Pyrrolidin-3-yloxy-methyl Moderate solubility, stable under inert conditions
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 Pyridine + pyrrolidine Pyrrolidin-1-yl at pyridine C4, amine at C3 Limited solubility, hygroscopic
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 Piperidine Diphenylmethoxy at C4 Lipophilic, prone to oxidation
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride C₁₂H₁₇N₃O·2HCl 292.2 Pyridine + piperidine Aminomethyl-piperidine, ketone linkage Moderate solubility, pH-sensitive

Key Observations :

  • Structural Complexity : The target compound’s piperidine-pyrrolidine-oxy scaffold provides a unique spatial arrangement compared to simpler pyridine-pyrrolidine derivatives (e.g., ). This may enhance receptor binding specificity in drug design .
  • Solubility : Dihydrochloride salts generally improve aqueous solubility, as seen in related compounds (e.g., ).
  • Stability : Ether linkages (e.g., pyrrolidin-3-yloxy) may confer hydrolytic stability compared to ester or amide groups .

Pharmacological and Toxicological Profiles

Pharmacological Potential:
  • Target Compound: The piperidine-pyrrolidine moiety is common in CNS-targeting drugs (e.g., antihistamines ).
  • 4-(Diphenylmethoxy)piperidine Hydrochloride : Used in antihistaminic agents (e.g., Diphenylpyraline ), highlighting the therapeutic relevance of substituted piperidines.
  • Pyridine-Pyrrolidine Derivatives : Compounds like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride may exhibit varied receptor interactions due to differing substituent positions.

Biologische Aktivität

3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride (CAS: 1949816-58-3) is a synthetic compound with potential pharmacological applications. Its molecular formula is C15H25Cl2N3O, and it has a molecular weight of 334.29 g/mol. This compound features a complex structure that includes a pyridine ring, piperidine moiety, and a pyrrolidine group, which may contribute to its biological activity.

Pharmacological Profile

Activity Type Description
Antifungal Effective against Candida species, particularly resistant strains. Induces apoptosis and cell cycle arrest in fungal cells.
Antitumor Some piperidine derivatives have shown promise in cancer therapy by inhibiting tumor cell proliferation.
Neuroprotective Potential applications in neurodegenerative diseases due to structural similarities with known neuroprotective agents.

Case Studies and Research Findings

  • Antifungal Efficacy : In a study involving piperidine derivatives, compounds with similar structures to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against C. auris isolates, indicating potent antifungal activity .
  • Cell Cycle Analysis : Exposure to these compounds resulted in significant cell cycle arrest at the S-phase in fungal cells, suggesting that they interfere with DNA synthesis and cellular replication processes .
  • Apoptosis Induction : The mechanism of action includes the induction of apoptosis in fungal cells, confirmed through various assays measuring cellular integrity and viability post-treatment with piperidine derivatives .

Safety and Toxicology

While specific toxicological data on this compound is sparse, related compounds have been evaluated for safety profiles. General safety measures for handling chemical compounds include avoiding exposure through inhalation or skin contact, as indicated by standard safety protocols for chemical handling.

Q & A

Q. How can researchers determine the purity of 3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride?

  • Methodological Answer : Purity assessment should combine high-performance liquid chromatography (HPLC) with UV detection at 206 nm, calibrated against certified reference standards. Residual solvents or impurities (e.g., acetone) can be quantified via 1^1H NMR integration. For example, a purity of 98.7% was confirmed using this dual-method approach in a Certificate of Analysis .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection in unventilated areas .
  • Ventilation : Conduct experiments in fume hoods to avoid inhalation risks .
  • Emergency Measures : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation, as per SDS guidelines .

Q. What storage conditions ensure the compound’s stability?

  • Methodological Answer : Store in airtight glass containers at 15–25°C, protected from light and moisture. Stability is compromised by prolonged exposure to heat (>40°C) or humidity, which may degrade the compound into hazardous byproducts like hydrogen chloride .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized?

  • Methodological Answer :
  • Solvent Selection : Use dichloromethane for reactions requiring anhydrous conditions, as demonstrated in multi-step syntheses of structurally related piperidine derivatives .
  • Catalytic Systems : Screen palladium or nickel catalysts for coupling reactions. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
  • Purification : Employ flash chromatography with gradient elution (e.g., methanol/ethyl acetate) to isolate high-purity fractions .

Q. How should researchers resolve discrepancies in stability data under varying pH conditions?

  • Methodological Answer : Design accelerated stability studies across pH 3–9 buffers at 40°C. Quantify degradation products (e.g., pyrrolidine or pyridine fragments) via LC-MS. Cross-reference findings with thermogravimetric analysis (TGA) to correlate decomposition with thermal events .

Q. What strategies predict the compound’s biological activity based on structural analogs?

  • Methodological Answer :
  • Molecular Docking : Compare the compound’s piperidine-pyrrolidine scaffold to known receptor ligands (e.g., serotonin or dopamine receptors) using software like AutoDock Vina.
  • In Vitro Assays : Test inhibition of monoamine oxidases (MAOs) or acetylcholinesterase, leveraging structural similarities to 4-(4-methylpiperazin-1-yl)aniline dihydrochloride, which modulates enzymatic activity .

Q. How can decomposition products be identified and mitigated during long-term storage?

  • Methodological Answer :
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Profile volatile byproducts (e.g., hydrogen chloride, nitrogen oxides) in aged samples .
  • Preventive Measures : Add desiccants (e.g., silica gel) to storage containers and conduct quarterly purity checks via HPLC .

Key Notes for Experimental Design

  • Contradiction Management : Address variability in decomposition rates by standardizing storage protocols across labs .
  • Biological Assays : Prioritize analogs with documented receptor interactions (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to infer mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride
Reactant of Route 2
3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.